molecular formula C6H2Cl2IN3 B2730443 5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1934666-20-2

5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B2730443
CAS No.: 1934666-20-2
M. Wt: 313.91
InChI Key: QGTZDOPYMSODBC-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of chlorine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 3-iodo-4,6-dichloropyridine with hydrazine or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 5,7-Dichloro-3-iodo-2H-pyrazolo[3,4-c]pyridine

Uniqueness

5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This makes it particularly versatile for various chemical reactions and applications .

Properties

IUPAC Name

5,7-dichloro-3-iodo-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)11-12-6(2)9/h1H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTZDOPYMSODBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NNC(=C21)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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